molecular formula C12H19NO B8459337 (2-Aminomethyl-5-t-butylphenyl)methanol

(2-Aminomethyl-5-t-butylphenyl)methanol

Cat. No. B8459337
M. Wt: 193.28 g/mol
InChI Key: VRWJGQNSUANMIX-UHFFFAOYSA-N
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Patent
US08071650B2

Procedure details

Lithium aluminium hydride (105 mg) was supended in ether (3 ml) and the suspension was cooled to 0° C. To the suspension was added dropwise a solution of the compound 13-6 (140 mg) prepared by Step 2 in ether (4 ml) and the mixture was refluxed for 2 hours. After the completion of the reaction, the reaction mixture was basified with 5 N aqueous sodium hydroxide solution, followed by adding aqueous Rochel solution thereto and then stirring for 1 hour. Then, the resulting mixture was extracted with ether (50 ml×3) and concentrated under reduced pressure to yield the compound 13-7 (320 mg, 90%). The following Step 4 was proceeded using the compound 13-7 which was not purified
Quantity
105 mg
Type
reactant
Reaction Step One
Name
compound 13-6
Quantity
140 mg
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
solvent
Reaction Step Four
Yield
90%

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[C:7]([C:11]1[CH:12]=[CH:13][C:14]([C:21]#[N:22])=[C:15]([CH:20]=1)[C:16](OC)=[O:17])([CH3:10])([CH3:9])[CH3:8].[OH-].[Na+]>CCOCC>[NH2:22][CH2:21][C:14]1[CH:13]=[CH:12][C:11]([C:7]([CH3:8])([CH3:10])[CH3:9])=[CH:20][C:15]=1[CH2:16][OH:17] |f:0.1.2.3.4.5,7.8|

Inputs

Step One
Name
Quantity
105 mg
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Two
Name
compound 13-6
Quantity
140 mg
Type
reactant
Smiles
C(C)(C)(C)C=1C=CC(=C(C(=O)OC)C1)C#N
Name
Quantity
4 mL
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
3 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirring for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
After the completion of the reaction
ADDITION
Type
ADDITION
Details
by adding aqueous Rochel solution
EXTRACTION
Type
EXTRACTION
Details
Then, the resulting mixture was extracted with ether (50 ml×3)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NCC1=C(C=C(C=C1)C(C)(C)C)CO
Measurements
Type Value Analysis
AMOUNT: MASS 320 mg
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 256.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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